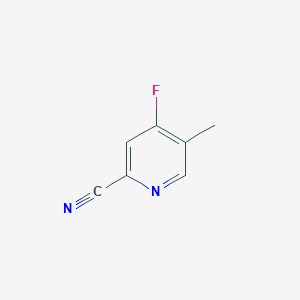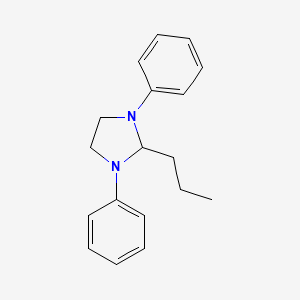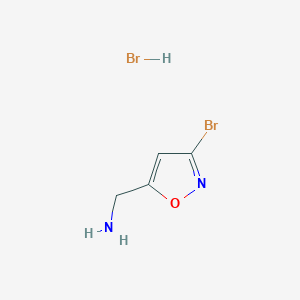
5-((3-Ethoxypyridin-2-YL)oxy)nicotinimidamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(3-Ethoxy-2-pyridinyl)oxy]-3-pyridinecarboximidamide HCL is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of pyridine rings and an ethoxy group, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Ethoxy-2-pyridinyl)oxy]-3-pyridinecarboximidamide HCL typically involves multiple steps, starting with the preparation of the pyridine rings. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between two organic groups . This reaction is known for its mild conditions and high efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and purity. The use of advanced catalysts and optimized reaction conditions can enhance yield and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
5-[(3-Ethoxy-2-pyridinyl)oxy]-3-pyridinecarboximidamide HCL can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction could produce amines.
Aplicaciones Científicas De Investigación
5-[(3-Ethoxy-2-pyridinyl)oxy]-3-pyridinecarboximidamide HCL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: It may have applications in drug development, particularly for targeting specific molecular pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-[(3-Ethoxy-2-pyridinyl)oxy]-3-pyridinecarboximidamide HCL involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
What sets 5-[(3-Ethoxy-2-pyridinyl)oxy]-3-pyridinecarboximidamide HCL apart from similar compounds is its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo a variety of chemical reactions and its potential in multiple scientific fields make it a compound of significant interest.
Propiedades
Fórmula molecular |
C13H15ClN4O2 |
|---|---|
Peso molecular |
294.74 g/mol |
Nombre IUPAC |
5-(3-ethoxypyridin-2-yl)oxypyridine-3-carboximidamide;hydrochloride |
InChI |
InChI=1S/C13H14N4O2.ClH/c1-2-18-11-4-3-5-17-13(11)19-10-6-9(12(14)15)7-16-8-10;/h3-8H,2H2,1H3,(H3,14,15);1H |
Clave InChI |
XSMSMBHGZZSYGJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(N=CC=C1)OC2=CN=CC(=C2)C(=N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-(Nitrooxy)butyl [(5-hydroxy-4-oxo-2-phenyl-4H-1-benzopyran-7-yl)oxy]acetate](/img/structure/B13941868.png)

![tert-Butyl 2-formyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B13941875.png)

![3-(6-Chloro-2-(methylthio)pyrimidin-4-yl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13941880.png)






